Ethyl 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(3,4-DIMETHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines phenoxy, amido, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(3,4-DIMETHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Phenoxy Propanamide Intermediate: This step involves the reaction of 3,4-dimethylphenol with 2-bromo-1-chloropropane in the presence of a base to form 2-(3,4-dimethylphenoxy)propanamide.
Synthesis of the Thiophene Carboxylate: The intermediate is then reacted with ethyl 4,5-dimethylthiophene-3-carboxylate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(3,4-DIMETHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
ETHYL 2-[2-(3,4-DIMETHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3,4-DIMETHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The phenoxy and amido groups can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(3,4-DIMETHYLPHENOXY)-2-METHYLPROPANOATE
- ETHYL 2-(2,4-DIMETHYLPHENOXY)-2-METHYLPROPANOATE
- ETHYL 2-(3,5-DIMETHYLPHENOXY)-2-METHYLPROPANOATE
Uniqueness
ETHYL 2-[2-(3,4-DIMETHYLPHENOXY)PROPANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that lack the thiophene moiety.
Properties
Molecular Formula |
C20H25NO4S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 2-[2-(3,4-dimethylphenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H25NO4S/c1-7-24-20(23)17-13(4)15(6)26-19(17)21-18(22)14(5)25-16-9-8-11(2)12(3)10-16/h8-10,14H,7H2,1-6H3,(H,21,22) |
InChI Key |
YYPYWFRCXGUUCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)OC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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